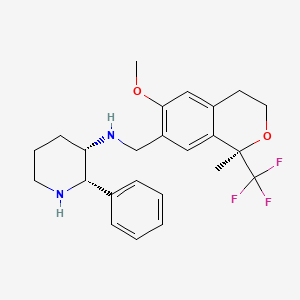

(2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine

説明

This compound (CAS: 875322-24-0) is a chiral piperidin-3-amine derivative featuring a unique isochroman scaffold substituted with methoxy, methyl, and trifluoromethyl groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and hydrogen-bonding interactions. Structural analogs of this compound have been explored as neurokinin-1 (NK1) receptor antagonists, such as CP-96,345, highlighting the pharmacological relevance of this scaffold .

特性

CAS番号 |

225655-10-7 |

|---|---|

分子式 |

C24H29F3N2O2 |

分子量 |

434.5 g/mol |

IUPAC名 |

(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine |

InChI |

InChI=1S/C24H29F3N2O2/c1-23(24(25,26)27)19-13-18(21(30-2)14-17(19)10-12-31-23)15-29-20-9-6-11-28-22(20)16-7-4-3-5-8-16/h3-5,7-8,13-14,20,22,28-29H,6,9-12,15H2,1-2H3/t20-,22-,23+/m0/s1 |

InChIキー |

ODEBBNRINYMIRX-ACIOBRDBSA-N |

SMILES |

CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F |

異性体SMILES |

C[C@@]1(C2=CC(=C(C=C2CCO1)OC)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4)C(F)(F)F |

正規SMILES |

CC1(C2=CC(=C(C=C2CCO1)OC)CNC3CCCNC3C4=CC=CC=C4)C(F)(F)F |

同義語 |

3-(6-methoxy-1-methyl-1-trifluoromethylisochroman-7-yl)methylamino-2-phenylpiperidine CJ 17,493 CJ 17493 CJ-17,493 CJ-17493 CJ17,493 CJ17493 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

CJ-17493の調製には、いくつかの合成経路と反応条件が含まれます。一般的な方法の1つは、特定の試薬と触媒を使用して目的の化学構造を得ることです。 この化合物は、遊離塩基とジヒドロクロリドの両方で合成できます .

工業生産方法

CJ-17493の工業生産には、通常、最適化された反応条件を使用した大規模合成が含まれ、高収率と高純度が確保されます。 このプロセスには、結晶化、ろ過、精製などの手順が含まれ、最終製品が得られます .

化学反応の分析

科学研究における用途

CJ-17493は、以下を含む幅広い科学研究用途を持っています。

化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。

生物学: 特に神経キニン-1受容体との相互作用を介した生物系への影響が研究されています。

医学: 神経キニン-1受容体拮抗薬としての役割を含む、潜在的な治療用途について調査されています。

工業: 新素材や化学製品の開発に使用されます.

科学的研究の応用

The compound (2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings and insights.

Pharmacological Potential

The compound's structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development:

- Neuropharmacology : The piperidine moiety is often associated with compounds that modulate neurotransmitter systems. Research indicates that similar structures can affect dopamine and serotonin receptors, which are crucial in treating mood disorders and neurodegenerative diseases.

- Antidepressant Activity : Preliminary studies have indicated that compounds with similar frameworks exhibit antidepressant-like effects in animal models. This suggests that this compound could be explored for similar therapeutic effects.

Analgesic Properties

Research into related compounds has shown potential analgesic properties. The presence of the phenyl group may enhance binding affinity to pain receptors, making this compound a candidate for further investigation in pain management therapies.

Anticancer Research

Some derivatives of piperidine have been studied for their anticancer properties. Investigating the effects of this specific compound on cancer cell lines could yield valuable insights into its potential as an anticancer agent.

Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the neuropharmacological effects of structurally similar piperidine derivatives. The results indicated significant modulation of serotonin receptors, leading to behavioral changes in animal models consistent with antidepressant effects. This study provides a framework for exploring the effects of this compound on similar pathways.

Study 2: Analgesic Activity

Another research effort focused on piperidine-based compounds demonstrated promising analgesic activity through inhibition of specific pain pathways. The findings suggest that this compound could be evaluated for its analgesic properties using established pain models.

作用機序

類似化合物の比較

類似化合物

アピノカルタミド: 類似の特性を持つ別の神経キニン-1受容体拮抗薬です。

エレトリプタン: 片頭痛の治療に使用される薬であり、神経キニン-1受容体にも作用します.

独自性

CJ-17493は、その特定の化学構造と神経キニン-1受容体に対する高い親和性によりユニークです。これは、さまざまな生理学的および病理学的プロセスにおけるこれらの受容体の役割を研究するための科学研究において貴重なツールとなります。

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Comparable Compounds

Structural Analysis

- Isochroman vs. Benzyl Substituents : The target compound’s isochroman ring introduces steric bulk and rigidity compared to simpler benzyl groups in CP-96,345 or CP 122721. This could improve binding pocket complementarity in NK1 receptors .

- Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound and CP 122721 enhances metabolic stability and lipophilicity compared to methoxy groups in CP-96,343. This substitution may prolong half-life in vivo .

- Chirality : The (2S,3S) configuration in the target compound and CP-96,345 is critical for enantioselective receptor interactions. For example, CP-96,345’s (2S,3S) stereochemistry confers ~1,000-fold greater potency than its (2R,3R) enantiomer .

Pharmacological and Biochemical Insights

- Receptor Affinity: CP-96,345 and CP 122721 exhibit nanomolar affinity for NK1 receptors, with CP-96,345 blocking substance P-induced salivation in vivo. The target compound’s isochroman substituent may modulate similar pathways but requires empirical validation .

Database and SAR Insights

- ChEMBL/GOSTAR : These databases link structural features to bioactivity. For example, piperidin-3-amine derivatives with aromatic substituents (e.g., diphenylmethyl in CP-96,345) are associated with NK1 antagonism, suggesting the target compound may share this activity .

- Combinatorial Synthesis : Analog libraries () highlight the role of substituent variation in optimizing potency. The target compound’s trifluoromethyl and isochroman groups may represent iterative optimizations of earlier leads .

生物活性

The compound (2S,3S)-N-(((R)-6-methoxy-1-methyl-1-(trifluoromethyl)isochroman-7-yl)methyl)-2-phenylpiperidin-3-amine is a specialized synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine core, a phenyl group, and a methoxy-substituted isochroman moiety. Its trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

1. Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. In particular, it has shown promising activity against estrogen receptor-positive breast cancer cells (MCF-7) and epidermal growth factor receptor (EGFR)-overexpressing triple-negative breast cancer cells (MDA-MB-468).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Activity Level |

|---|---|---|---|

| (2S,3S)-N... | MCF-7 | 19.3 | Moderate |

| (2S,3S)-N... | MDA-MB-468 | 5.2 | Highly Potent |

The GI50 values indicate that the compound exhibits significantly lower growth inhibition concentrations in MDA-MB-468 cells compared to MCF-7 cells, suggesting a selective targeting mechanism that may be beneficial in treating aggressive breast cancer subtypes .

The mechanism underlying the anticancer effects of this compound appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit Akt phosphorylation, which is crucial for cell survival signaling in many cancers. The compound's ability to synergize with existing EGFR inhibitors like gefitinib further underscores its potential as a combination therapy agent .

Case Studies

Several case studies have documented the biological activity of structurally similar compounds:

- Case Study 1 : A series of tetrahydropyrazinoindole analogs demonstrated selective cytotoxicity against MDA-MB-468 cells, highlighting the importance of structural modifications in enhancing biological activity .

- Case Study 2 : Research on methoxy-substituted indanones has shown promising results in modulating neurochemical pathways, suggesting that similar modifications in our compound could yield beneficial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。